Physicochemical properties of N-Benzyl-N-(2-fluorobenzyl)acrylamide
Physicochemical properties of N-Benzyl-N-(2-fluorobenzyl)acrylamide
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-N-(2-fluorobenzyl)acrylamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted acrylamides are a class of compounds that have garnered significant interest in the field of drug discovery and materials science. The acrylamide moiety can act as a Michael acceptor, enabling covalent interactions with biological targets, a strategy that has been successfully employed in the development of targeted therapies. The nature of the substituents on the nitrogen atom plays a crucial role in modulating the reactivity, solubility, and overall physicochemical profile of these molecules. This guide will focus on N-Benzyl-N-(2-fluorobenzyl)acrylamide, a molecule for which detailed characterization is of interest. While specific experimental data for this exact compound is not widely available, this guide will leverage data from the closely related analogue, N-benzyl-N-(2-fluorophenyl)acrylamide, and established principles of organic chemistry to provide a thorough characterization.
Synthesis and Purification
The synthesis of N-Benzyl-N-(2-fluorobenzyl)acrylamide can be approached through several established methods for the formation of amides. A common and effective route is the acylation of the corresponding secondary amine, N-benzyl-1-(2-fluorophenyl)methanamine, with acryloyl chloride.
Proposed Synthetic Pathway
A reliable method for the synthesis of related N-benzyl-N-arylacrylamides involves the benzylation of an N-substituted aniline followed by acylation.[1] A similar two-step approach is proposed here.
Step 1: Synthesis of the Secondary Amine Intermediate
The synthesis would begin with the formation of the secondary amine, N-benzyl-1-(2-fluorophenyl)methanamine, by reacting 2-fluorobenzylamine with benzyl bromide in the presence of a suitable base to scavenge the HBr byproduct.
Step 2: Acylation to Form the Final Product
The synthesized secondary amine is then reacted with acryloyl chloride in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to yield N-Benzyl-N-(2-fluorobenzyl)acrylamide.
Experimental Protocol: Synthesis of N-Benzyl-N-(2-fluorobenzyl)acrylamide
Materials:
-
N-benzyl-1-(2-fluorophenyl)methanamine
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of N-benzyl-1-(2-fluorophenyl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Benzyl-N-(2-fluorobenzyl)acrylamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-Benzyl-N-(2-fluorobenzyl)acrylamide.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).
Predicted Physicochemical Properties
Based on the structure of N-Benzyl-N-(2-fluorobenzyl)acrylamide and data from similar compounds, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₇H₁₆FNO | Based on structure |
| Molecular Weight | 269.32 g/mol | Based on structure |
| Appearance | White to off-white or light salmon solid | Based on the appearance of N-benzyl-N-(2-fluorophenyl)acrylamide.[1] |
| Melting Point | Moderately high | N-substituted acrylamides are often crystalline solids.[1] |
| Boiling Point | High | Expected for a molecule of this size and polarity. |
| logP | ~3-4 | The presence of two benzyl groups suggests significant lipophilicity. |
| pKa | Not applicable (no acidic/basic groups) | The amide nitrogen is generally considered neutral. |
Solubility
N-aryl acrylamides generally exhibit poor solubility in aqueous media. It is anticipated that N-Benzyl-N-(2-fluorobenzyl)acrylamide will follow this trend due to its significant hydrophobic character imparted by the two benzyl rings.
-
Aqueous Solubility: Expected to be low.
-
Organic Solvent Solubility: Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, chloroform, and ethyl acetate.
Experimental Protocol: Solubility Determination
Materials:
-
N-Benzyl-N-(2-fluorobenzyl)acrylamide
-
Water (deionized)
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Methanol
-
Dichloromethane
-
5% HCl (aq)
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5% NaOH (aq)
-
Test tubes
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Vortex mixer
Procedure:
-
To separate test tubes, add approximately 10 mg of the compound.
-
To each tube, add 1 mL of the respective solvent (water, methanol, DCM, 5% HCl, 5% NaOH).
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains as a solid or forms a suspension, it is insoluble.
Stability
The stability of acrylamide derivatives is a key consideration, especially for pharmaceutical applications. Degradation can occur via several pathways, including hydrolysis of the amide bond and polymerization of the acryloyl group.
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pH Stability: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.
-
Thermal Stability: N-substituted acrylamides can undergo thermal decomposition at elevated temperatures. Thermogravimetric analysis (TGA) would be the standard method to determine the decomposition temperature. Polyacrylamide and its N-alkyl substituted derivatives show an increase in degradation temperature as the hydrogens of the amide nitrogen are replaced by alkyl groups.[1][2]
-
Photostability: Exposure to UV light can induce polymerization of the acrylamide moiety.[3] Therefore, the compound should be stored protected from light.
Experimental Protocol: pH Stability Assessment (Simplified)
Materials:
-
N-Benzyl-N-(2-fluorobenzyl)acrylamide
-
pH 2 buffer (e.g., HCl/KCl)
-
pH 7.4 buffer (e.g., phosphate-buffered saline, PBS)
-
pH 9 buffer (e.g., borate buffer)
-
Acetonitrile (ACN)
-
HPLC system with UV detector
Procedure:
-
Prepare stock solutions of the compound in ACN.
-
Dilute the stock solution into each of the pH buffers to a final concentration of ~10 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Plot the concentration of the compound versus time for each pH to assess the degradation rate.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-Benzyl-N-(2-fluorobenzyl)acrylamide, both ¹H and ¹³C NMR would be informative. Due to the restricted rotation around the amide C-N bond, it is possible that some signals may appear broadened or as a mixture of rotamers.[3]
-
¹H NMR: Expected signals would include aromatic protons from the benzyl and 2-fluorobenzyl groups, methylene protons of the benzyl groups, and vinylic protons of the acrylamide moiety.
-
¹³C NMR: Would show signals for the carbonyl carbon, vinylic carbons, aromatic carbons (with C-F coupling for the 2-fluorobenzyl ring), and methylene carbons.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.
-
2D NMR (COSY, HSQC): These experiments would be crucial for unambiguously assigning the proton and carbon signals.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an acrylamide standard shows characteristic bands for N-H stretching, C=O stretching, and C=C vibrations.[4]
Expected Characteristic IR Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic and vinylic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methylene) |
| ~1660-1680 | Amide C=O stretch (Amide I band) |
| ~1610-1630 | C=C stretch |
| ~1450-1550 | Aromatic C=C stretch |
| ~1200-1300 | C-N stretch |
| ~1100-1200 | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the closely related N-benzyl-N-(2-fluorophenyl)acrylamide, the mass spectrum shows a molecular ion (M+) peak at m/z 255 and a base peak at m/z 91, corresponding to the tropylium ion from the benzyl group.[1] A similar fragmentation pattern would be expected for N-Benzyl-N-(2-fluorobenzyl)acrylamide, with a molecular ion peak at m/z 269.
Analytical Workflow Diagram
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Conclusion
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of N-Benzyl-N-(2-fluorobenzyl)acrylamide, based on data from closely related compounds and established chemical principles. The included protocols for synthesis and characterization offer a practical framework for researchers working with this and similar molecules. The combination of predicted properties and detailed experimental methodologies aims to facilitate further investigation into the potential applications of this compound in drug discovery and materials science. It is imperative that the protocols outlined herein are performed with appropriate safety precautions in a laboratory setting.
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